植物鞘氨醇1-磷酸盐

描述

Phytosphingosine 1-phosphate (PhS1P) is a sphingolipid that has been identified as a high-affinity ligand for the S1P (4)/Edg-6 receptor . It has been found to play a role in various cellular processes, including the regulation of genes involved in cellular respiration . It has also been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes via ALK3/BMPR signaling .

Synthesis Analysis

The synthesis of PhS1P involves the phosphorylation of dihydrosphingosine and phytosphingosine . An efficient three-step chemical synthesis of PhS1P from D-ribo-phytosphingosine has been described, based on standard phosphoramidite methodology .

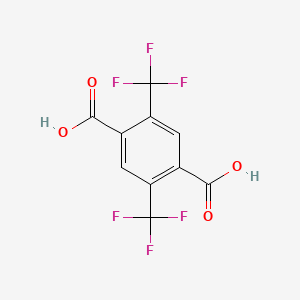

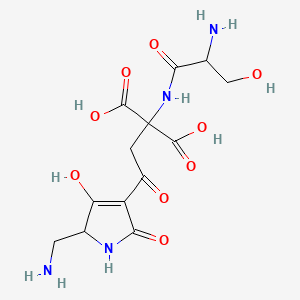

Molecular Structure Analysis

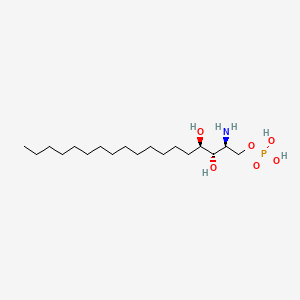

PhS1P has a molecular formula of C18H40NO6P, an average mass of 397.487 Da, and a monoisotopic mass of 397.259338 Da . It has three defined stereocentres .

Chemical Reactions Analysis

PhS1P has been found to regulate the expression of genes involved in cellular respiration, requiring the HAP2/3/4/5 transcription factor complex . It has also been shown to regulate SMAD1/5/8 signaling via the ALK3/BMP receptor cascade during cardiac differentiation .

Physical and Chemical Properties Analysis

PhS1P has a density of 1.1±0.1 g/cm3, a boiling point of 585.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It also has a molar refractivity of 103.6±0.3 cm3, a polar surface area of 143 Å2, and a polarizability of 41.1±0.5 10-24 cm3 .

科学研究应用

皮肤健康和抗衰老

植物鞘氨醇1-磷酸盐 (PhS1P) 与表皮生长因子 (EGF) 在恢复细胞外基质方面表现出显著的协同作用,特别是在人真皮成纤维细胞中。这种协同作用在体外和体内都很明显,有助于产生抗衰老效果,如改善皮肤水分、增加真皮密度和厚度、减少细小皱纹和增强皮肤弹性。对 35 岁以上女性进行的研究显示出皮肤老化的明显迹象,表明 PhS1P 在皮肤病学应用和化妆品中的潜力 (Kwon 等人,2017).

代谢途径和脂肪酸多样性

植物鞘氨醇在酵母和哺乳动物细胞中代谢成奇数脂肪酸。它被整合到甘油磷脂中,在脂肪酸的多样性中发挥着至关重要的作用。这一涉及将植物鞘氨醇转化为甘油磷脂的过程,为含羟基的脂质的代谢提供了新的见解 (Kondo 等人,2014).

植物生物学和农业

在植物生物学中,植物鞘氨醇1-磷酸盐参与了至关重要的信号通路。它与拟南芥鞘氨醇激酶相互作用,后者将植物鞘氨醇磷酸化生成植物-S1P。这种相互作用对于介导植物对各种刺激的反应(包括脱落酸)很重要,表明其在植物信号网络和潜在的农业应用中的作用 (Guo 等人,2011).

生殖生物学

在生殖生物学中,植物鞘氨醇-1-磷酸盐 (P1P) 显着提高了猪卵母细胞的体外成熟效率。这种提高在表皮生长因子 (EGF) 存在的情况下尤为明显,其中 P1P 调节氧化应激和细胞凋亡,从而提高猪的发育能力和胚胎质量。这一发现与人类和动物辅助生殖相关,表明 P1P 在改善生殖结局方面具有潜力 (Park 等人,2019).

神经保护和帕金森病

在神经学中,O-环状植物鞘氨醇-1-磷酸盐 (cPS1P) 在帕金森病 (PD) 小鼠模型中显示出潜在的神经保护作用。在这些模型中施用 cPS1P 导致运动功能改善、多巴胺相关蛋白恢复和神经炎症标志物减少。这表明 cPS1P 在治疗 PD 症状和预防多巴胺耗竭方面具有治疗潜力 (Lee 等人,2022).

作用机制

Target of Action

Phytosphingosine 1-phosphate (P1P) primarily targets Hypoxia-inducible factor 1 alpha (HIF1α) and ALK3/BMP receptor . HIF1α is a transcription factor that plays a key role in cellular response to hypoxia . The ALK3/BMP receptor is involved in the differentiation of human embryonic stem cells into cardiomyocytes .

Mode of Action

P1P interacts with its targets to stimulate various cellular responses. It stimulates HIF1α-dependent glycolytic reprogramming, enhancing the therapeutic potential of mesenchymal stem cells . P1P also regulates SMAD1/5/8 signaling via the ALK3/BMP receptor cascade during cardiac differentiation .

Biochemical Pathways

P1P affects several biochemical pathways. It stimulates glycolysis by upregulating glycolysis-related genes . It also regulates the intracellular calcium-dependent PKC/mammalian target of the rapamycin (mTOR) signaling pathway, which is critical for HIF1α activation . Furthermore, P1P regulates the SMAD1/5/8 signaling pathway via the ALK3/BMP receptor cascade during cardiac differentiation .

Pharmacokinetics

It is known that p1p is a chemically synthesized sphingosine metabolite derived from phytosphingosine-1-phosphate . More research is needed to fully understand the pharmacokinetics of P1P.

Result of Action

The action of P1P results in several molecular and cellular effects. It suppresses mitochondrial dysfunction and apoptosis in mesenchymal stem cells under hypoxia . It also enhances the differentiation potential of human embryonic stem cells into cardiomyocytes .

Action Environment

The action of P1P can be influenced by environmental factors. For instance, under hypoxic conditions, P1P can suppress mitochondrial dysfunction and apoptosis in mesenchymal stem cells . .

安全和危害

未来方向

The role of PhS1P in various cellular processes suggests potential applications in regenerative medicine and research. For instance, its ability to promote the differentiation of human embryonic stem cells into cardiomyocytes could be utilized for therapeutic purposes to treat cardiac diseases . Further research is needed to fully understand the mechanisms of action of PhS1P and its potential applications.

生化分析

Biochemical Properties

Phytosphingosine 1-phosphate is a potential modulator of cellular processes . It shows a diversity of biological activities . Comparable roles might be anticipated for Phytosphingosine 1-phosphate .

Cellular Effects

Phytosphingosine 1-phosphate has been found to regulate stomatal apertures in Arabidopsis plants . It also stimulates glycolysis via the upregulation of glycolysis-related genes . Phytosphingosine 1-phosphate-induced hypoxia-inducible factor 1 alpha (HIF1α) plays a key role for mesenchymal stem cell glycolytic reprogramming and transplantation efficacy .

Molecular Mechanism

Phytosphingosine 1-phosphate regulates SMAD1/5/8 signaling via the ALK3/BMP receptor cascade during cardiac differentiation . The intracellular calcium-dependent PKC/mammalian target of the α rapamycin (mTOR) signaling pathway triggered by Phytosphingosine 1-phosphate regulates HIF1 translation via S6K1, which is critical for HIF1 α activation .

Temporal Effects in Laboratory Settings

It has been found that Phytosphingosine 1-phosphate can stimulate glycolysis in mesenchymal stem cells under hypoxic conditions .

Dosage Effects in Animal Models

The effects of Phytosphingosine 1-phosphate at different dosages in animal models have not been extensively studied. It has been found to enhance the therapeutic potential of mesenchymal stem cells in a dose-dependent manner .

Metabolic Pathways

Phytosphingosine 1-phosphate is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Phytosphingosine 1-phosphate .

Transport and Distribution

Phytosphingosine 1-phosphate requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .

Subcellular Localization

属性

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Phyto-S1P doesn't activate PLDα1 directly in vitro [], it likely acts upstream, potentially by increasing cytoplasmic calcium, which is essential for PLDα1 translocation and activation []. Another possibility involves the Gα subunit of the heterotrimeric G protein, which is activated by Phyto-S1P and physically interacts with PLDα1 [].

A: Phyto-S1P, similar to sphingosine-1-phosphate (S1P), regulates stomatal aperture in Arabidopsis thaliana. This action is impaired in guard cells of Arabidopsis plants with T-DNA null mutations in the GPA1 gene, encoding the sole prototypical G-protein α-subunit, indicating a role for G-proteins in Phyto-S1P signaling in guard cells [].

A: Phyto-S1P modulates pollen tube growth in a concentration-dependent bi-phasic manner. It triggers a significant increase in cytosolic calcium concentration in pollen, leading to hyperpolarization-activated calcium currents in the pollen plasma membrane. This process is mediated by heterotrimeric G proteins and affects potassium ion influx in pollen tubes [].

A: The molecular formula of Phyto-S1P is C18H39NO6P and its molecular weight is 397.48 g/mol [, ].

A: While specific spectroscopic data for Phyto-S1P isn't extensively detailed in the provided papers, techniques like LC-ESI-MS/MS are commonly employed for its identification and characterization within complex biological samples []. NMR spectroscopy is crucial for elucidating the structure of Phyto-S1P and its derivatives [].

A: Phyto-S1P itself is not an enzyme and doesn't possess catalytic properties. Its role lies in acting as a signaling molecule influencing various cellular processes, rather than catalyzing chemical reactions [, , ].

A: While the provided research doesn't offer detailed computational studies on Phyto-S1P, network inference models have predicted positive regulation of Gα by S1P, which subsequently positively regulates PLD/PA []. Further computational studies could provide valuable insights into Phyto-S1P interactions and downstream effects.

ANone: Several resources are crucial for Phyto-S1P research:

- Sphingolipidomics: Advanced techniques like UHPLC-MS/MS enable comprehensive profiling of sphingolipids, including Phyto-S1P, in various biological samples [].

- Genetic tools: Arabidopsis mutants, such as those deficient in LCB kinases (lcbk1, sphk1, lcbk2), provide valuable tools for studying Phyto-S1P biosynthesis and function in plants [].

- Pharmacological tools: Specific inhibitors of enzymes involved in Phyto-S1P metabolism, such as sphingosine kinase inhibitors, are essential for dissecting signaling pathways [].

ANone: While the provided research doesn't offer a historical overview, key milestones include:

- Identification of Phyto-S1P as a signaling molecule in plants: This discovery opened new avenues for understanding sphingolipid-mediated signaling in plant systems [].

- Elucidation of the role of Phyto-S1P in stomatal aperture regulation: This finding established a connection between Phyto-S1P and a key physiological process in plants [].

- Discovery of the interplay between Phyto-S1P and PLD/PA in plant stress signaling: This finding highlights the complex crosstalk between different lipid signaling pathways in plants [, ].

ANone: Research on Phyto-S1P benefits from collaborations between:

- Plant biologists: Investigating the role of Phyto-S1P in various plant physiological processes [, , , , , ].

- Chemists: Synthesizing and characterizing Phyto-S1P and its derivatives, developing analytical methods for its detection and quantification [].

- Biochemists: Studying the enzymes involved in Phyto-S1P metabolism and their regulation [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)

![5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B6595673.png)